Methoxytrimethylsilane

Silica Aerogel Surface Modification Hydrophobic Coating

Select Methoxytrimethylsilane (MTMS, CAS 1825-61-2) for its unique monofunctional, HCl-free silylation, unlike corrosive TMCS. This non-crosslinking agent delivers clean hydrophobic capping for aerogels and stereochemically pure spiro ortho esters with TMSOTf. For CVD, its low boiling point (57-58°C) outperforms ethoxy analogs. Verify ≥98% purity lot for consistent sol-gel hydrolysis rates. Essential as an HF scavenger; avoid generic TMS donors to prevent by-product contamination.

Molecular Formula C4H12OSi
Molecular Weight 104.22 g/mol
CAS No. 1825-61-2
Cat. No. B155595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxytrimethylsilane
CAS1825-61-2
Molecular FormulaC4H12OSi
Molecular Weight104.22 g/mol
Structural Identifiers
SMILESCO[Si](C)(C)C
InChIInChI=1S/C4H12OSi/c1-5-6(2,3)4/h1-4H3
InChIKeyPOPACFLNWGUDSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxytrimethylsilane (CAS 1825-61-2): Physicochemical Baseline and Core Identifiers for Scientific Procurement


Methoxytrimethylsilane (MTMS; CAS 1825-61-2), also known as methyl trimethylsilyl ether or trimethylmethoxysilane, is a monofunctional alkoxysilane with the molecular formula C₄H₁₂OSi and a molecular weight of 104.22 g/mol. It exists as a colorless, clear, volatile liquid at ambient temperature . Core physicochemical identifiers, established across authoritative vendor technical datasheets, include a density of 0.756 g/mL at 25°C, a boiling point range of 57–58°C (at 760 mmHg), and a refractive index of n20/D 1.366 [1]. Its structure features a single hydrolyzable methoxy group bonded to a trimethylsilyl core, which determines its characteristic reactivity profile as a capping or end-capping silylating agent, in contrast to multi-functional alkoxysilanes used for crosslinking [2].

Why Substituting Methoxytrimethylsilane with In-Class Silylating Agents or Analogs Carries Quantifiable Risk


The broad class of alkoxysilanes and trimethylsilyl (TMS) donors encompasses compounds with vastly divergent reaction kinetics, by-product profiles, and functional outcomes in both solution-phase synthesis and surface engineering [1]. Generic substitution based solely on the presence of a TMS group or an alkoxy functionality is a high-risk procurement strategy. For instance, replacing Methoxytrimethylsilane with Trimethylchlorosilane introduces the quantifiable hazard of gaseous hydrogen chloride (HCl) evolution during surface modification, which not only poses immediate safety concerns but also alters substrate chemistry [2]. Similarly, substituting with a multifunctional methoxysilane, such as Trimethoxymethylsilane, fundamentally changes the surface architecture from a non-crosslinked, hydrophobic capping layer to a crosslinked, siloxane network, with direct implications for properties like water contact angle and coating transparency [3]. Even within the same family of monofunctional alkoxysilanes, a change from a methoxy to an ethoxy leaving group measurably impacts hydrolysis rate, a critical parameter in sol-gel process control [4]. The following sections provide the quantitative, comparative data required to justify the specific selection of Methoxytrimethylsilane over its closest functional alternatives.

Quantitative Differentiation Guide: Methoxytrimethylsilane vs. Trimethylchlorosilane, Trimethoxymethylsilane, Ethoxytrimethylsilane, and BSTFA/MSTFA


Methoxytrimethylsilane vs. Trimethylchlorosilane (TMCS): Eliminating HCl By-product in Silica Surface Modification

A 2020 study in the Journal of Sol-Gel Science and Technology directly compared Methoxytrimethylsilane (trimethylmethoxysilane) with Trimethylchlorosilane (TMCS) as silylating agents for silica aerogel surface modification [1]. The investigation demonstrated that Methoxytrimethylsilane could achieve surface modification tendencies similar to TMCS [1]. Crucially, the methoxysilane-based process does not generate hydrogen chloride (HCl) gas as a by-product, a hazardous and corrosive emission inherent to the reaction of TMCS with surface silanol groups and adventitious water [1][2]. This eliminates the need for HCl scrubbing and mitigates the risk of acid-catalyzed degradation of acid-sensitive substrates.

Silica Aerogel Surface Modification Hydrophobic Coating Green Chemistry

Methoxytrimethylsilane vs. Trimethoxymethylsilane: Achieving Monolayer Capping vs. Crosslinked Network in Surface Functionalization

A foundational study using high-resolution solid-state 29Si and 13C CP/MAS NMR spectroscopy characterized the binding modes of Methoxytrimethylsilane (A), dimethoxydimethylsilane (B), and trimethoxymethylsilane (C) on thoroughly dried porous silica gel [1]. The study provided direct, quantitative speciation of surface species. The monofunctional silane A (Methoxytrimethylsilane) was found to yield exclusively monodentate silane-to-surface links (trimethylsiloxysilanes) under anhydrous conditions, effectively capping surface silanols without crosslinking [1]. In contrast, the trifunctional silane C (trimethoxymethylsilane) produced a mixture of mono- and bidentate linkages, and was capable of forming cross-linked tridentate networks upon subsequent exposure to air or water [1].

Silica Silylation Surface Chemistry 29Si CP/MAS NMR Monolayer Deposition

Methoxytrimethylsilane vs. Ethoxytrimethylsilane: Volatility Advantage for Purification and Handling

A comparison of physicochemical properties reveals a distinct advantage in volatility for Methoxytrimethylsilane over its closest structural analog, Ethoxytrimethylsilane. Vendor technical data sheets and authoritative chemical databases consistently report a boiling point of 57–58°C for Methoxytrimethylsilane [1]. In contrast, Ethoxytrimethylsilane (CAS 1825-62-3) exhibits a boiling point of 75–76°C [2][3]. The ~18°C lower boiling point of the methoxy derivative translates to a quantifiably higher vapor pressure at a given temperature, facilitating its removal by evaporation or distillation during work-up or purification steps.

Volatility Purification Sol-Gel Processing Physical Property

Methoxytrimethylsilane vs. BSTFA/MSTFA: A Neutral, Non-Fluorinated Silylating Alternative

In the context of analytical derivatization, the choice between different TMS-donor classes is driven by specific matrix and detector compatibility requirements. BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) are potent TMS donors widely used for GC-MS derivatization of polar compounds . However, these reagents are fluorinated amides that introduce fluorine-containing by-products into the analytical system . Methoxytrimethylsilane represents a neutral, non-fluorinated alternative alkoxysilane TMS donor. While its donor strength is generally lower than that of silyl amides like BSTFA/MSTFA , it offers a distinct advantage in applications where the introduction of fluorine or nitrogenous by-products is undesirable or where a milder, more selective silylation is required. Its higher volatility (boiling point 57–58°C) compared to BSTFA (45–50°C at 14 mmHg; ~142°C at 760 mmHg) and MSTFA (130–132°C at 760 mmHg) also offers different handling and solvent compatibility profiles .

Derivatization Gas Chromatography Trimethylsilylation Analytical Chemistry

Methoxytrimethylsilane (MTMS): Differentiated Application Scenarios for Research and Industrial Procurement


Surface Engineering of Silica Aerogels and Nanoparticles for Hydrophobicity without Acid Corrosion

In the ambient pressure drying of silica aerogels, surface silanol groups must be end-capped with hydrophobic trimethylsilyl (TMS) moieties to prevent irreversible shrinkage due to siloxane bond formation. Methoxytrimethylsilane is a preferred silylating agent for this application. The direct comparative evidence from Parale et al. (2020) [1] confirms that it achieves surface modification comparable to Trimethylchlorosilane (TMCS) [2] but without generating corrosive hydrogen chloride (HCl) gas [2]. This is a critical differentiator for industrial-scale aerogel production, as it eliminates the capital and operational costs associated with HCl scrubbing systems and prevents acid-induced corrosion of processing equipment. Furthermore, its monofunctional nature ensures a clean, single-layer capping rather than a crosslinked network, as demonstrated by solid-state NMR studies [3], which is essential for maintaining the desired porosity and low density of the final aerogel.

Synthesis of Spirocyclic Sugar Ortho Esters with High Stereoselectivity in Carbohydrate Chemistry

In advanced carbohydrate chemistry, the synthesis of interglycosidic spiro ortho esters is a key transformation for constructing complex oligosaccharides with precise stereochemical control. Research by Ohtake et al. (2000) [4] demonstrated that Methoxytrimethylsilane, in combination with a catalytic amount of trimethylsilyl triflate (TMSOTf), is the uniquely effective reagent system for preparing these spiro ortho esters from methyl glycosides and sugar lactones. The protocol consistently afforded the desired products as single isomers [4]. This specific reactivity profile, leading to stereochemically pure products, is not readily achieved with alternative silylating agents like BSTFA, MSTFA, or TMCS, making Methoxytrimethylsilane a required reagent for this synthetic methodology [4].

CVD Precursor for Silicon-Containing Thin Films Requiring High Volatility

Methoxytrimethylsilane's low boiling point of 57–58°C [5] and relatively high vapor pressure make it a suitable precursor for Chemical Vapor Deposition (CVD) processes aimed at depositing silicon dioxide (SiO₂), silicon oxycarbide (SiOC), or silicon oxynitride (SiON) thin films. Its ~18°C lower boiling point compared to Ethoxytrimethylsilane [6] offers a distinct processing advantage, allowing for lower bubbler temperatures or higher mass flow rates of precursor vapor into the deposition chamber. This higher volatility can lead to improved film uniformity and higher deposition rates in applications such as dielectric layer formation in microelectronics or protective coatings on optical components .

HF Scavenging in Sensitive Organic Transformations

In synthetic organic chemistry, hydrofluoric acid (HF) or HF/pyridine is sometimes used to cleave silyl ether protecting groups from sensitive substrates. An excess of HF must be rigorously removed from the product mixture to prevent side reactions or product degradation. Methoxytrimethylsilane is employed as an effective HF scavenger in these work-up procedures [7][8]. Its methoxy group reacts rapidly and selectively with HF, forming volatile trimethylfluorosilane (boiling point ~16–18°C) and methanol, which are easily removed from the reaction mixture by evaporation. This specific application leverages the reactivity of the Si–OMe bond towards fluoride sources, a property that distinguishes it from non-alkoxy silylating agents and makes it a valuable tool for purification in multi-step syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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